4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

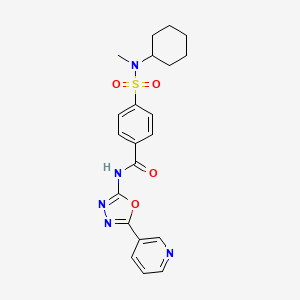

4-(N-Cyclohexyl-N-methylsulfamoyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule belonging to the 1,3,4-oxadiazole class. Its structure features a benzamide core modified with a sulfamoyl group (N-cyclohexyl-N-methyl) at the para position and a 1,3,4-oxadiazole ring substituted with a pyridin-3-yl moiety. The compound’s molecular formula is C24H27N5O4S, with a molecular weight of 505.6 g/mol (calculated based on analogous structures in ).

Properties

IUPAC Name |

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O4S/c1-26(17-7-3-2-4-8-17)31(28,29)18-11-9-15(10-12-18)19(27)23-21-25-24-20(30-21)16-6-5-13-22-14-16/h5-6,9-14,17H,2-4,7-8H2,1H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIXOAIELYVBRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a novel benzamide derivative that has garnered attention due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Structural Characteristics

The compound features several distinct structural components:

- Benzamide Core : A common scaffold in medicinal chemistry known for various biological activities.

- Cyclohexyl-N-methylsulfamoyl Group : Enhances solubility and may influence pharmacokinetics.

- Pyridin-3-yl and 1,3,4-Oxadiazol Moieties : These groups are associated with antimicrobial and anticancer properties.

Biological Activity Overview

Recent studies have highlighted the biological activities of compounds related to the oxadiazole and benzamide classes. The following table summarizes key findings related to similar compounds and their biological activities:

The proposed mechanism of action for this compound includes:

- Enzyme Inhibition : Interaction with enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- DNA Interference : Potential to disrupt DNA replication in pathogenic organisms.

- Receptor Modulation : Possible modulation of specific receptors involved in disease pathways.

Case Studies

- Antimicrobial Activity : A study demonstrated that similar oxadiazole derivatives exhibited significant activity against resistant strains of Neisseria gonorrhoeae, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL. The structural modifications in these compounds were crucial for enhancing their bioactivity against Gram-negative bacteria .

- Anticancer Potential : Research on benzamides substituted with oxadiazole revealed promising anticancer effects in vitro. For instance, compounds showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Pharmacological Profile

The pharmacological profile of this compound indicates:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous 1,3,4-oxadiazole derivatives, focusing on substituents, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Key Observations

Sulfamoyl Group Variations: The target compound’s N-cyclohexyl-N-methylsulfamoyl group differs from LMM5’s N-benzyl-N-methyl and LMM11’s N-cyclohexyl-N-ethyl substituents .

Oxadiazole Substitutions: The pyridin-3-yl substituent on the target’s oxadiazole ring contrasts with LMM11’s furan-2-yl and ’s 2,5-dimethylphenyl. Pyridine’s aromatic nitrogen may improve hydrogen bonding or π-π stacking with biological targets compared to non-polar aryl groups .

Biological Activity Trends :

- LMM5 and LMM11 exhibit antifungal activity against C. albicans, linked to thioredoxin reductase (Trr1) inhibition . The target compound’s pyridine moiety could modulate similar pathways, but empirical data are lacking.

Synthetic Yields and Purity :

- Analogous compounds like Compound 50 (18% yield, 95.1% purity) and Compound 7 (50% yield, 95.3% purity) highlight variability in synthetic efficiency, likely due to steric or electronic effects of substituents .

Structural Complexity :

- Compounds like Compound 9 () incorporate piperidine-carboxamide and chlorothiophene groups, increasing molecular complexity but complicating synthetic scalability .

Q & A

Q. How can researchers optimize the synthesis of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step protocols. For example, cyclohexylamine derivatives can react with thiocyanic acid to form thiol intermediates, followed by cyclization under controlled pH (e.g., acidic conditions) to generate the oxadiazole core . Key parameters include:

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Solvents : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates.

- Temperature : Maintain 80–100°C for cyclization steps to minimize side products.

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>95%).

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Thiol formation | RT, 12h | 65–70 |

| 2 | Cyclization | 80°C, 6h | 50–60 |

| 3 | Sulfamoylation | 0–5°C, 2h | 75–80 |

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, pyridinyl protons at δ 8.2–9.1 ppm) .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., orthorhombic space group P212121 with unit cell dimensions a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 408.6) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .

- Antitumor assays : Use MTT assays on cancer cell lines (e.g., IC50 values against HeLa or MCF-7 cells) with dose ranges of 1–100 µM .

- Dose-response curves : Fit data to sigmoidal models (Hill equation) to calculate EC50/IC50.

Q. What strategies improve solubility and formulation for in vivo studies?

- Methodological Answer :

- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Salt formation : React with HCl or sodium bicarbonate to generate ionic derivatives.

- Nanoformulation : Encapsulate in liposomes (e.g., 100–200 nm size) for sustained release .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity and binding modes?

- Methodological Answer :

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways (e.g., sulfamoyl group substitution kinetics) .

- Molecular docking : Simulate binding to target proteins (e.g., COX-2 or EGFR) using AutoDock Vina. Prioritize poses with ΔG < −7 kcal/mol .

- MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability .

Q. How to resolve contradictions in experimental data (e.g., divergent bioactivity results)?

- Methodological Answer :

- Design of Experiments (DOE) : Apply factorial designs (e.g., 2³ matrix) to isolate variables like pH, temperature, and solvent polarity .

- Statistical validation : Use ANOVA (p < 0.05) to confirm significance. For example, solvent choice may explain 40% variance in yield .

- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends masked by experimental noise .

Q. What mechanistic studies elucidate this compound’s enzyme inhibition or receptor binding?

- Methodological Answer :

- Kinetic assays : Measure Kᵢ via Lineweaver-Burk plots for competitive/non-competitive inhibition .

- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry (n) .

- Fluorescence quenching : Monitor tryptophan residues in target enzymes (e.g., ΔF/F₀ > 50% suggests strong binding) .

Q. How to enhance selectivity and reduce off-target toxicity in biological systems?

- Methodological Answer :

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replace pyridinyl with quinoline) and compare IC50 ratios (tumor vs. normal cells) .

- Proteomics : Use SILAC labeling to identify off-target protein interactions in HEK293 cells .

- Toxicity screening : Evaluate hepatic clearance (e.g., microsomal stability assays) and cardiotoxicity (hERG channel inhibition) .

Cross-Disciplinary Applications

Q. How can chemical engineering principles improve scale-up synthesis?

- Methodological Answer :

- Reactor design : Use continuous-flow systems to maintain temperature/pH uniformity .

- Process control : Implement PAT (Process Analytical Technology) for real-time monitoring (e.g., inline FTIR) .

- Separation technologies : Optimize membrane filtration for high-throughput purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.